acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid
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Overview
Description
Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a compound that combines the properties of acetic acid and an indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid, often involves cyclization reactions. One common method involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . Another method includes the reaction of dihydrofuran with specific reagents to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing cellular processes. For example, it can interact with the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and cell growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid: Another indole derivative with comparable biological activities
Uniqueness
Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H15FN2O4 |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O2.C2H4O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16;1-2(3)4/h1-4,9,14H,5,13H2,(H,15,16);1H3,(H,3,4) |
InChI Key |
XOFFDKRQCOVKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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